4-Amino-2-(7-chloro-1,3-benzoxazol-2-yl)phenol
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Overview
Description
4-Amino-2-(7-chloro-1,3-benzoxazol-2-yl)phenol is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(7-chloro-1,3-benzoxazol-2-yl)phenol typically involves the reaction of 2-aminophenol with a chlorinated benzoxazole precursor. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as TiO2-ZrO2 in acetonitrile at 60°C . Another method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(7-chloro-1,3-benzoxazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities.
Scientific Research Applications
4-Amino-2-(7-chloro-1,3-benzoxazol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential use in developing new drugs for treating infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-(7-chloro-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of microbial cells by interfering with their cell wall synthesis or protein function . In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Benzoxazole: The parent compound, which lacks the amino and chloro substituents.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Chlorobenzoxazole: A similar compound with a chlorine substituent but without the amino group.
Uniqueness: 4-Amino-2-(7-chloro-1,3-benzoxazol-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C13H9ClN2O2 |
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Molecular Weight |
260.67 g/mol |
IUPAC Name |
4-amino-2-(7-chloro-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C13H9ClN2O2/c14-9-2-1-3-10-12(9)18-13(16-10)8-6-7(15)4-5-11(8)17/h1-6,17H,15H2 |
InChI Key |
ZZLWSXYRWYOEBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=N2)C3=C(C=CC(=C3)N)O |
Origin of Product |
United States |
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